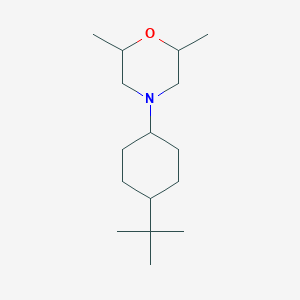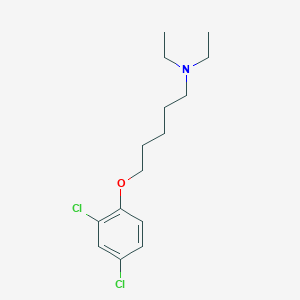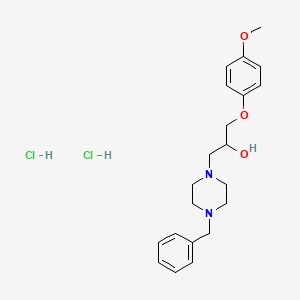![molecular formula C21H17NO3 B5066983 2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5066983.png)
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound known for its unique structure and significant applications in various fields. This compound consists of a benzyloxyethyl group and an isoquinoline dione moiety, making it an interesting subject of study for chemists and researchers. Its multifaceted properties enable it to be utilized in diverse scientific domains, ranging from medicinal chemistry to industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione generally involves multiple steps:
Starting materials: : The synthesis begins with a suitable substituted benzene derivative.
Nitration: : The benzene derivative undergoes nitration, typically using nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: : The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Cyclization: : The resulting amino compound undergoes cyclization with phthalic anhydride in the presence of a suitable catalyst (e.g., zinc chloride) to form the isoquinoline structure.
Benzyloxylation: : The final step involves the introduction of the benzyloxyethyl group, which is achieved by reacting the compound with benzyl bromide under basic conditions (e.g., potassium carbonate in an aprotic solvent like dimethylformamide).
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of larger-scale equipment and optimized reaction conditions to ensure higher yields and purity. This may include continuous flow reactors for precise temperature and reaction time control, as well as advanced purification techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions:
Oxidation: : Typically involves oxidizing agents like potassium permanganate to form corresponding oxo derivatives.
Reduction: : Can be reduced using agents such as sodium borohydride to yield different isoquinoline analogues.
Substitution: : Halogenation, nitration, and sulfonation can occur under appropriate conditions, introducing various functional groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst
Substitution Reagents: : Sulfuric acid, nitric acid, halogens
Major Products
Oxidation Products: : Isoquinoline derivatives with additional oxo groups.
Reduction Products: : Isoquinoline analogues with varying degrees of hydrogenation.
Substitution Products: : Functionalized isoquinolines with halogen, nitro, or sulfonyl groups.
科学研究应用
2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has extensive applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, especially in organic synthesis and catalysis.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: : Employed as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The compound’s mechanism of action involves its interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways: : Inhibits specific enzymes, alters receptor signaling, or intercalates with DNA to modulate biological activity.
Effects: : Inhibition of cancer cell proliferation, antimicrobial activity, and modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
1,3-Dihydro-1,3-dioxoisoquinolines: : Share the isoquinoline dione core but differ in substituents.
Benzyloxyquinolines: : Have similar benzyloxy groups but lack the isoquinoline dione structure.
Uniqueness
Structural Features: : The combination of the benzyloxyethyl group with the isoquinoline dione structure makes it unique.
Functional Properties: : Exhibits distinct reactivity and biological activity compared to similar compounds, offering unique advantages in specific applications.
This detailed exploration of 2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione highlights its synthesis, chemical reactions, applications, and unique properties. It’s a fascinating compound with a wealth of potential in scientific research and industry.
属性
IUPAC Name |
2-(2-phenylmethoxyethyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-20-17-10-4-8-16-9-5-11-18(19(16)17)21(24)22(20)12-13-25-14-15-6-2-1-3-7-15/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAXZOWZXLYASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)
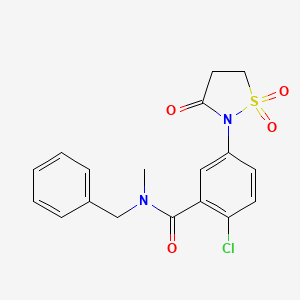
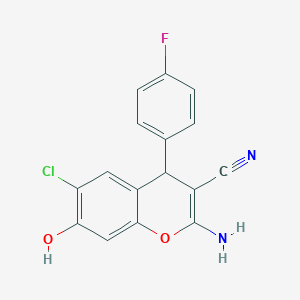
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5066939.png)
![(5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5066940.png)
![2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5066945.png)
![4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5066949.png)
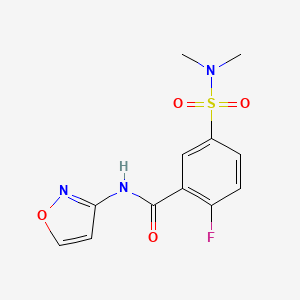
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5066957.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B5066964.png)
![1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5066968.png)
